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Compound of Interest

2,4-Dichloro-5-
Compound Name: o
(chloromethyl)pyridine

cat. No.: B1586371

An In-depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Synthesis, Reactivity,
and Applications

Introduction

2,4-Dichloro-5-(chloromethyl)pyridine is a pivotal intermediate compound in the synthesis of
complex organic molecules, particularly within the pharmaceutical and agrochemical industries.
Its trifunctional nature—featuring a reactive chloromethyl group and two distinct chlorine atoms
on the pyridine ring—makes it a versatile building block for constructing highly substituted
heterocyclic systems. The strategic placement of these leaving groups allows for sequential
and regioselective reactions, providing a robust platform for molecular elaboration. This guide
offers a comprehensive overview of its chemical and physical properties, detailed synthetic
routes, reactivity profile, analytical methodologies, and key applications, tailored for
researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2,4-Dichloro-5-(chloromethyl)pyridine define its behavior
in chemical systems and inform its handling and purification.

e Molecular Formula: CeH4CIsN[1][2]

» Molecular Weight: 196.46 g/mol [1][2]
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e CAS Number: 73998-96-6[1][2]

e |[UPAC Name: 2,4-dichloro-5-(chloromethyl)pyridine[3]

The structural arrangement of the molecule is depicted below.

Caption: Chemical structure of 2,4-Dichloro-5-(chloromethyl)pyridine.

A summary of its key physical and chemical properties is provided in the table below.

Property Value Reference(s)
Molecular Formula CeH4CIsN [1][2]
Molecular Weight 196.46 g/mol [1][2]

CAS Number 73998-96-6 [1][2]

Boiling Point 273.8 °C at 760 mmHg [2]

Density 1.463 g/mL (Predicted) [4]

pKa -0.28 + 0.10 (Predicted) [4]

Solubility Partly miscible in water [5]

2-8°C, under inert gas
Storage Temperature _ [4]
(Nitrogen or Argon)

Synthesis and Manufacturing Routes

The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine can be approached through several
strategic pathways. A common and effective laboratory-scale method involves the direct
chlorination of a corresponding hydroxymethyl precursor. More scalable industrial routes often
begin with simpler, bulk starting materials like 3-methylpyridine (3-picoline).

Synthesis via Chlorination of (4,6-Dichloropyridin-3-
yl)methanol
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This route offers a direct conversion using a common chlorinating agent, thionyl chloride
(SOCI2). The reaction is typically high-yielding and proceeds under mild conditions.

/" Thionyl Chioride (SOCI) ™
L (1.0 equiv) )

— Stir at Room Temp
(15 min)

phase _("Silica Gel Chromatography

(4.6-Dichloropyridin-3-yl)methanol Add SOCI: slowly
in Dichloromethane B (DCM Eluent)

2,4-Dichloro-5-(chloromethylpyridine

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine.
Experimental Protocol:

e Reaction Setup: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in
dichloromethane (DCM), slowly add thionyl chloride (1.0-1.2 eq) at room temperature.[1]

» Reaction: Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the
reaction progress by Thin Layer Chromatography (TLC).[1]

o Work-up: Upon completion, cool the mixture to 0°C and carefully wash with a saturated
aqueous solution of sodium bicarbonate to neutralize excess acid.[1]

« |solation: Separate the organic phase, dry it over anhydrous magnesium sulfate or sodium
sulfate, and concentrate under reduced pressure.[1]

« Purification: Purify the resulting crude product by flash chromatography on silica gel, using
dichloromethane as the eluent, to afford the pure product.[1]

Multi-step Synthesis from 3-Methylpyridine (B-Picoline)

For industrial-scale production, pathways commencing from inexpensive feedstocks are
preferred. A logical, though multi-step, approach starts with 3-methylpyridine.
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e Synthesis of 2-Chloro-5-methylpyridine: The precursor 2-chloro-5-methylpyridine can be
synthesized from 3-methylpyridine via various routes, including condensation of
propionaldehyde and an acrylic ester to form a dihydropyridone, followed by halogenation
and dehydrohalogenation steps.[6][7][8]

o Chlorination of the Pyridine Ring: Further chlorination of 2-chloro-5-methylpyridine can
introduce a second chlorine atom onto the pyridine ring, typically at the C4 or C6 position
depending on the conditions.

¢ Side-Chain Chlorination: The final step involves the radical chlorination of the methyl group
to the desired chloromethyl group. This is often achieved using chlorine gas under UV
irradiation or with a chemical initiator.[9]

This route requires careful control over chlorination conditions to achieve the desired
regioselectivity and avoid over-chlorination to the trichloromethyl derivative.[6][7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2,4-Dichloro-5-(chloromethyl)pyridine stems from the differential
reactivity of its three chlorine atoms.

(2,4-Dich|oro-5-(chIoromethyl)pyridine C5-CH2CI (Benzylic-like) C4-Cl (parato N) | C2-ClI (ortho to N)]

Highly reactive | Activated position
Mild conditions | Moderate conditions

Sterically hindered
Forcing conditions

SNAr Reactions
(Secondary Site)
» Strong Nucleophiles
» More reactive site

Click to download full resolution via product page

Caption: Reactivity profile of 2,4-Dichloro-5-(chloromethyl)pyridine.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


http://patentimages.storage.googleapis.com/pdfs/60cc58792d8f73615667/EP0121320B1.pdf
https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://patents.google.com/patent/US4612377A/en
https://asianpubs.org/index.php/ajchem/article/download/26_2_25/5410
http://patentimages.storage.googleapis.com/pdfs/60cc58792d8f73615667/EP0121320B1.pdf
https://data.epo.org/publication-server/rest/v1.2/patents/EP0121320NWA1/document.html
https://www.benchchem.com/product/b1586371?utm_src=pdf-body
https://www.benchchem.com/product/b1586371?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nucleophilic Substitution at the Chloromethyl Group

The primary site of reactivity is the chloromethyl group at the C5 position. This carbon is
analogous to a benzylic carbon, making the attached chlorine an excellent leaving group for
Sn2-type reactions. This allows for facile substitution by a wide range of nucleophiles under
relatively mild conditions.[10]

e Amination: Reaction with primary or secondary amines, often in the presence of a non-
nucleophilic base like potassium carbonate or triethylamine, readily forms the corresponding
aminomethylpyridine derivatives.[10]

o Ether and Thioether Formation: Alkoxides and thiolates can displace the chloride to form
ethers and thioethers, respectively.

Nucleophilic Aromatic Substitution (SnAr) on the
Pyridine Ring
The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic

Substitution (SnAr). The reactivity of these positions is dictated by the electron-withdrawing
effect of the ring nitrogen.[11]

o Reactivity at C4: The C4 position is generally the more reactive site for SnAr. Nucleophilic
attack at this position allows the negative charge of the intermediate Meisenheimer complex
to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[11]
[12]

o Reactivity at C2: The C2 position is also activated but is generally less reactive than C4 due
to steric hindrance and electronic factors. Substitution at C2 often requires more forcing
conditions (e.g., higher temperatures) than substitution at C4.[11][12]

This differential reactivity allows for a stepwise functionalization of the molecule. A soft
nucleophile under mild conditions will typically react at the chloromethyl group first.
Subsequently, a stronger nucleophile under more forcing conditions can be used to displace
the C4-chloro and then the C2-chloro substituent.

Analytical and Spectroscopic Characterization
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Rigorous characterization is essential to confirm the identity and purity of 2,4-Dichloro-5-
(chloromethyl)pyridine.

Chromatographic Methods

o High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively
performed using reverse-phase HPLC. A suitable starting method, based on analogous
compounds, would be:

o Column: C18 stationary phase (e.g., Zorbax XDB-C18).[13]
o Mobile Phase: A gradient of acetonitrile and water.[13]
o Detection: UV detection, typically in the range of 240-280 nm.[13]

o Flow Rate: 1.0 mL/min.[13]

Spectroscopic Data (Predicted)

While specific, published spectra for this exact isomer are not readily available, a reliable
prediction of its key spectroscopic features can be made based on closely related structures
and fundamental principles.
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Technique Predicted Features

0 ~8.3 ppm (s, 1H): Proton at C6, deshielded by
the adjacent nitrogen. & ~7.5 ppm (s, 1H):
Proton at C3. 8 ~4.7 ppm (s, 2H): Methylene
protons of the chloromethyl group (-CH2ClI).

1H NMR

0 ~152 ppm: C2 (attached to Cl and adjacent to
N). & ~150 ppm: C6 (adjacent to N). 6 ~145

13C NMR ppm: C4 (attached to Cl). & ~135 ppm: C5
(attached to CH2CI). 6 ~125 ppm: C3. & ~43
ppm: -CH2Cl carbon.

M+ Peak: A characteristic cluster of isotopic
peaks for three chlorine atoms. Expected m/z
values would be ~195 (M+), 197, 199, and 201,
with relative intensities determined by the

Mass Spec.
natural abundance of 35Cl and 37Cl.
Fragmentation: A prominent fragment
corresponding to the loss of a chlorine atom (M-

Ch* or the chloromethyl group (M-CH2CI)*.

~3100-3000 cm~1: C-H stretching of the
aromatic ring. ~1570, 1450 cm~1: C=C and C=N
IR stretching vibrations of the pyridine ring. ~1200-
1000 cm~1: C-CI stretching vibrations. ~800-700
cm~1: C-Cl stretching of the -CH2ClI group.

Applications in Research and Development

2,4-Dichloro-5-(chloromethyl)pyridine is a valuable building block for synthesizing
biologically active molecules. Its structure is found within or is used to access key intermediates
for several classes of compounds.

» Agrochemicals: Polychlorinated pyridines are crucial precursors for a range of herbicides,
fungicides, and insecticides.[9] For instance, related structures like 2,3-dichloro-5-
(trifluoromethyl)pyridine are key intermediates for the fungicide fluazinam and the insecticide

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1586371?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/26_2_25/5410
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

fluopicolide.[14][15] The title compound serves as a versatile starting point for accessing
these highly functionalized pyridine systems.

o Pharmaceuticals: The substituted pyridine motif is a privileged structure in medicinal
chemistry. While direct synthesis routes for major drugs starting from this specific isomer are
not prominently published, its functional handles are highly relevant. For example, the
CDKa4/6 inhibitor Ribociclib, used in cancer therapy, contains a substituted aminopyridine
core.[16][17][18] The reactivity of 2,4-Dichloro-5-(chloromethyl)pyridine makes it an ideal
candidate for building libraries of novel kinase inhibitors and other potential therapeutic
agents through combinatorial chemistry approaches.

Safety, Handling, and Disposal

Due to its reactivity and potential toxicity, 2,4-Dichloro-5-(chloromethyl)pyridine must be
handled with appropriate safety precautions.

Hazard ldentification:

e H302: Harmful if swallowed.[3]

e H312: Harmful in contact with skin.[3]

e H314: Causes severe skin burns and eye damage.[3]
e H332: Harmful if inhaled.[3]

o H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

e Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

o Eye Protection: Wear chemical safety goggles and a face shield.[5]

o Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]
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e Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use
a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid
gases.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong bases and oxidizing agents.[4][5] Keep the container tightly sealed under an inert
atmosphere (e.g., nitrogen or argon).[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
regulations. The compound should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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